(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride

Catalog No.
S818549
CAS No.
87178-63-0
M.F
C11H21ClN2O3
M. Wt
264.75 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2...

CAS Number

87178-63-0

Product Name

(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride

IUPAC Name

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

InChI

InChI=1S/C11H20N2O3.ClH/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;/h7-9H,3-6,12H2,1-2H3,(H,15,16);1H/t8-,9-;/m0./s1

InChI Key

GZEPUBCBTCSTKP-OZZZDHQUSA-N

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.Cl

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl
  • Chemical Databases:

    • The compound can be found in various chemical databases like ChEBI [] and has a CAS registry number, but no information on its use in research is provided.
  • Commercial Availability:

    • (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid HCl is commercially available from a few chemical suppliers [, ]. This suggests potential research applications, but the specific purposes are not disclosed by the vendors.

Further Exploration:

Given the limited data on (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid HCl, here are some suggestions for further exploration:

  • Scientific Literature Search: Conduct a search in scientific databases like PubMed or Google Scholar using the full chemical name or synonyms to see if there are any research articles mentioning this compound.
  • Patent Search: Investigate patent databases to identify potential applications where this compound might be used.

Molecular Structure Analysis

The key feature of the molecule is the presence of a pyrrolidine ring, a five-membered heterocyclic ring containing one nitrogen atom. The (S)-1-((S)-2-A4MP) group is attached to the pyrrolidine ring at the second carbon position. The molecule also possesses a carboxylic acid group (COOH) attached to the second carbon of the pyrrolidine ring. The hydrochloride salt (HCl) addition provides a positively charged counterion to balance the negative charge of the carboxylate group (COO-).


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters [].
  • Amide bond formation: The amine group can react with carboxylic acids or acyl chlorides to form amide bonds [].
  • Salt formation: The molecule can react with other bases to form different salts.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the polar carboxylic acid and amine groups.
  • Solubility: Presumed to be soluble in water due to the presence of ionic and polar groups.
  • Melting point and boiling point: No data available.
  • Stability: The molecule may be susceptible to hydrolysis under acidic or basic conditions due to the presence of the amide and ester bonds.

Sequence

LP

Dates

Modify: 2023-08-16

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